molecular formula C15H11FN2S B2676355 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 1292541-88-8

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B2676355
CAS No.: 1292541-88-8
M. Wt: 270.33
InChI Key: QIHCLCGNCYKOEP-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]aniline (CAS 1292541-88-8) is a synthetic organic compound with the molecular formula C₁₅H₁₁FN₂S and a molecular weight of 270.32. This aniline-functionalized thiazole derivative is provided as a solid and should be stored under recommended cold-chain conditions . The core research value of this compound lies in its role as a key chemical scaffold in medicinal chemistry and drug discovery. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and FDA-approved drugs, and is known for its versatility in interacting with diverse biological targets . Specifically, thiazole-containing analogues are extensively investigated as potent inhibitors of protein kinases—enzymes that play critical roles in cell signaling and are prominent targets in oncology research . For instance, structurally related thiazole-based small molecules have been designed and synthesized as type II c-Met inhibitors, demonstrating significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cell lines . The incorporation of the 2-fluorophenyl moiety and the aniline group makes this compound a valuable intermediate or precursor for constructing more complex molecular hybrids. Such hybrids, particularly thiazole-linked pyrazoline and pyrazole conjugates, have demonstrated a broad spectrum of pharmacological potentials in scientific research, including anticancer, antibacterial, and antifungal activities . Researchers utilize this compound to develop novel therapeutic candidates, study structure-activity relationships (SAR), and investigate mechanisms of action, such as the inhibition of specific kinase targets like BRAF V600E or cyclin-dependent kinases (CDKs) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-7-3-1-5-10(12)15-18-14(9-19-15)11-6-2-4-8-13(11)17/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCLCGNCYKOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiazole intermediate in the presence of a palladium catalyst and a base.

    Formation of the Aniline Moiety: The final step involves the reduction of a nitro group to an amine, typically using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or under reflux.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline. For instance, thiazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A significant finding was that derivatives of thiazoles exhibited potent activity against HepG2 (liver cancer) and A549 (lung cancer) cells, with some showing IC50 values in the micromolar range, indicating promising therapeutic efficacy .

2. Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research has demonstrated that certain thiazole derivatives possess significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like fluorine enhances these activities .

3. Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of thiazole derivatives. For example, a study reported that specific thiazole-integrated compounds demonstrated protective effects in animal models against seizures, suggesting their potential as therapeutic agents for epilepsy .

Synthetic Utility

1. Building Blocks in Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the development of novel pharmaceuticals .

2. Structural Characterization
The compound has been characterized using advanced techniques such as single crystal X-ray diffraction, which provides insights into its molecular geometry and interactions with other molecules. This structural information is vital for understanding the compound's reactivity and potential applications in drug design .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the cytotoxic effects of thiazole derivatives on HepG2 and A549 cell lines; demonstrated significant inhibition with IC50 values < 20 µM .
Study 2 Antimicrobial ActivityEvaluated the antibacterial efficacy of thiazole compounds against E. coli and S. aureus; reported enhanced activity with fluorine substitution .
Study 3 Anticonvulsant PropertiesAssessed anticonvulsant effects in animal models; certain thiazole derivatives showed promising results with high protection indices .

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues are compared in Table 1.

Compound Name Substituent Positions & Groups Molecular Formula Molecular Weight Key Features/Applications Reference
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline 4-Cl on phenyl, 4-aniline C₁₅H₁₁N₂SCl 286.77 Research chemical; solubility in DMSO, chloroform
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline 4-Cl on phenyl, 2-thiazole, 3-aniline C₁₅H₁₁N₂SCl 286.77 Structural isomer; potential altered H-bonding
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline 4-F on phenyl, 2-thiazole, 4-aniline C₁₅H₁₁FN₂S 270.32 Fluorine at para position; higher solubility inferred
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline Trifluoromethyl-pyrazole substituent C₁₃H₉F₃N₄S 310.30 Enhanced electronegativity; metabolic stability

Key Observations :

  • Substituent Position : The ortho-fluorine in the target compound may induce steric hindrance, reducing planarity compared to para-substituted analogues like 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline . This could affect crystallinity and intermolecular interactions .
Physicochemical Properties
  • Hydrogen Bonding : Fluorine’s ortho position may disrupt hydrogen-bonding networks compared to para-substituted analogues, as seen in Etter’s graph-set analysis . For example, 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline forms stronger H-bonds due to its para-substituent alignment .
  • Crystallography : Structural studies of related compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) reveal planar thiazole rings, but ortho-substituents like fluorine may introduce torsional strain, altering packing efficiency .

Biological Activity

The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. Subsequent reactions yield the final aniline product. The synthetic pathway is crucial as it influences the biological properties of the compound.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance, thiazole compounds have shown significant inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study reported that thiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, indicating potent anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity of Thiazole Derivatives
CompoundBacteria TestedMIC (µM)
This compoundStaphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, illustrating the compound's potential as an antimicrobial agent .

Trypanocidal Activity

Recent research has highlighted the potential of thiazole derivatives in treating Trypanosomiasis (sleeping sickness). Compounds with similar structures have shown promising trypanocidal activity.

  • Case Study : In a comparative study, derivatives with a thiazole ring exhibited IC50 values as low as 0.42 µM against Trypanosoma brucei, suggesting that modifications in the thiazole structure can enhance biological activity significantly .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria and cancer cells.
  • Receptor Modulation : It can also modulate receptor activity related to cell growth and apoptosis, leading to its anticancer effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling can be used to attach the 2-fluorophenyl group to the thiazole core. Similar derivatives in and utilize palladium-catalyzed reactions for aryl-aryl bond formation . Thiazole ring construction often involves Hantzsch thiazole synthesis, where a β-ketoester or nitrile reacts with thiourea derivatives in the presence of a halogen source (e.g., iodine) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming the substitution pattern of the fluorophenyl and aniline groups (e.g., coupling constants for fluorine in ¹⁹F NMR). highlights similar thiazole derivatives analyzed via ¹³C NMR .
  • X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL) validates bond lengths, angles, and molecular packing. demonstrates structural validation of a related thiazole compound .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound, and what computational tools are used to model these interactions?

Hydrogen bonding (e.g., N–H···N/F interactions) and π-π stacking between aromatic rings dominate crystal packing. Graph set analysis (as in ) can categorize hydrogen-bonding motifs . Computational tools like Mercury (CCDC) or CrystalExplorer model packing efficiency and lattice energy. For example, SHELX programs ( ) refine crystallographic data to resolve weak interactions .

Q. What challenges arise in refining crystallographic data for thiazole-containing compounds, and how are they addressed?

Thiazole rings exhibit conformational flexibility, leading to disordered electron density in crystal structures. emphasizes the importance of restraints (e.g., DFIX, FLAT in SHELXL) to stabilize refinement . High-resolution data (≤ 1.0 Å) and twin refinement (for twinned crystals) improve accuracy. reports R factors < 0.06 for a structurally analogous thiazole .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Variable-temperature NMR (VT-NMR) can detect conformational exchange in solution, while DFT calculations (e.g., Gaussian) model equilibrium geometries. ’s ¹³C NMR data aligns with crystallographic bond angles, suggesting minimal solution-phase distortion .

Q. What structure-activity relationship (SAR) strategies apply to derivatives of this compound in medicinal chemistry?

  • Fluorine Substitution : The 2-fluorophenyl group enhances metabolic stability and modulates lipophilicity. ’s morpholine-thiazole derivative highlights the role of electron-withdrawing groups in bioactivity .
  • Thiazole Core Modifications : Replacing the aniline group with acylated amines (e.g., ’s hexanoic acid derivative) can improve solubility or target binding .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC-UV/MS.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.
  • Light Sensitivity : Conduct accelerated aging under UV/visible light with periodic LC-MS analysis.

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

  • Catalyst Screening : Test Pd/XPhos or SPhos ligands ( ) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography ( ) .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regiocontrol for thiazole formation.

Data Interpretation and Validation

Q. How do researchers validate the absence of polymorphic forms in crystalline samples?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC Analysis : Detect endothermic peaks corresponding to polymorphic transitions.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contact differences between polymorphs ( ) .

Q. What statistical methods are used to assess reproducibility in synthetic or crystallographic data?

  • R-Factor Analysis : Crystallographic reproducibility is validated via low Rint values (< 0.05) in merged datasets () .
  • Principal Component Analysis (PCA) : Evaluates batch-to-batch variability in synthesis (e.g., reaction time, catalyst loading).

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